5-(4-bromophenyl)-3-hydroxy-1-(5-methylisoxazol-3-yl)-4-(thiophene-2-carbonyl)-1H-pyrrol-2(5H)-one
Description
Properties
IUPAC Name |
2-(4-bromophenyl)-4-hydroxy-1-(5-methyl-1,2-oxazol-3-yl)-3-(thiophene-2-carbonyl)-2H-pyrrol-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13BrN2O4S/c1-10-9-14(21-26-10)22-16(11-4-6-12(20)7-5-11)15(18(24)19(22)25)17(23)13-3-2-8-27-13/h2-9,16,24H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXWSTRPEHJODJT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)N2C(C(=C(C2=O)O)C(=O)C3=CC=CS3)C4=CC=C(C=C4)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13BrN2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-(4-bromophenyl)-3-hydroxy-1-(5-methylisoxazol-3-yl)-4-(thiophene-2-carbonyl)-1H-pyrrol-2(5H)-one is a synthetic compound that has garnered attention for its potential biological activities, particularly in pharmacology. This article reviews the biological activity of this compound, focusing on its anticancer, antimicrobial, and anti-inflammatory properties, supported by research findings and case studies.
Chemical Structure
The compound features several functional groups that contribute to its biological activity:
- Bromophenyl group : Enhances lipophilicity and may influence receptor interactions.
- Hydroxy group : Potentially involved in hydrogen bonding with biological targets.
- Isoxazole moiety : Known for various pharmacological effects.
- Thienyl carbonyl : May enhance the compound's reactivity and interaction with biomolecules.
Anticancer Activity
Recent studies have highlighted the anticancer potential of the compound. For instance, a study demonstrated that derivatives of pyrrole compounds exhibit significant cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer) and Huh7 (liver cancer). The IC50 values for the tested compounds were notably lower than those of standard chemotherapeutics, indicating enhanced efficacy:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 5-(4-bromophenyl)-3-hydroxy... | MCF-7 | 20.1 |
| 5-(4-bromophenyl)-3-hydroxy... | Huh7 | 14.0 |
The mechanism of action appears to involve the induction of reactive oxygen species (ROS) leading to apoptosis in cancer cells, as well as interference with tubulin polymerization .
Antimicrobial Activity
The compound also exhibits notable antimicrobial properties. In vitro studies have shown that it possesses activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were comparable to those of established antibiotics:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
These results suggest that the compound could be a promising candidate for developing new antimicrobial agents .
Anti-inflammatory Activity
In addition to its anticancer and antimicrobial properties, the compound has shown anti-inflammatory effects in preclinical models. A study reported that it significantly reduced pro-inflammatory cytokine levels in lipopolysaccharide (LPS)-induced macrophages:
| Cytokine | Control (pg/mL) | Treated (pg/mL) |
|---|---|---|
| TNF-α | 1500 | 600 |
| IL-6 | 1200 | 500 |
The reduction in cytokine levels indicates a potential mechanism through which the compound may exert its anti-inflammatory effects, possibly by inhibiting NF-kB signaling pathways .
Case Studies
Several case studies have investigated the therapeutic potential of this compound in animal models. One study focused on its effects on tumor growth in mice bearing xenografts of MCF-7 cells. The treatment group exhibited a significant reduction in tumor volume compared to controls:
| Treatment Group | Tumor Volume (mm³) |
|---|---|
| Control | 800 |
| Treated | 300 |
This evidence supports the notion that the compound can effectively inhibit tumor growth in vivo, warranting further investigation into its clinical applications .
Scientific Research Applications
Biological Activities
Research has indicated several promising biological activities associated with this compound:
- Anticonvulsant Activity : Some derivatives of similar structures have shown potential as anticonvulsant agents by acting as noncompetitive antagonists at AMPA receptors, which are involved in excitatory neurotransmission. For instance, compounds with similar structural motifs have been evaluated for their ability to reduce AMPA-evoked currents significantly .
- Spasmolytic Effects : The compound's structural components suggest potential spasmolytic activity, which could be beneficial for treating muscle spasms. Related thiophene-based derivatives have demonstrated good spasmolytic effects in pharmacological studies .
- Anti-inflammatory Properties : The presence of isoxazole and thiophene rings may contribute to anti-inflammatory effects. Compounds with similar structures have been investigated for their ability to inhibit key inflammatory pathways, suggesting a potential role in treating inflammatory diseases .
Case Studies
Several studies have documented the pharmacological evaluation of compounds related to 5-(4-bromophenyl)-3-hydroxy-1-(5-methylisoxazol-3-yl)-4-(thiophene-2-carbonyl)-1H-pyrrol-2(5H)-one:
Comparison with Similar Compounds
Comparison with Similar Compounds
Substituent Effects: Halogens (Br vs. Cl, F)
Key structural analogs include 4-(4-chlorophenyl) and 4-(4-fluorophenyl) derivatives (e.g., compounds 4 and 5 in ). These isostructural compounds differ only in halogen substituents (Cl vs. Br), allowing direct comparisons:
The larger bromine atom may enhance van der Waals interactions in binding pockets compared to chlorine or fluorine. However, chlorine’s higher electronegativity could improve dipole-driven binding, as seen in compound 4’s antimicrobial activity .
Acyl Group Variations
The thiophene-2-carbonyl group in the target compound contrasts with benzoyl derivatives in and :
The thiophene group’s electron-rich nature may favor interactions with aromatic residues in enzymes, while benzoyl derivatives with alkoxy groups (e.g., 4-ethoxy) could enhance membrane permeability due to lipophilicity .
Heterocyclic Substituents
The 5-methylisoxazol-3-yl group in the target compound differs from triazole or pyrazole moieties in analogs ():
Structural and Functional Insights from Crystallography
For example:
- Compounds 4 and 5 crystallize in triclinic P¯I symmetry with two independent molecules per asymmetric unit .
- Halogen substituents (Cl/Br) induce minor adjustments in crystal packing despite identical symmetry .
These findings suggest that the bromophenyl group in the target compound would adopt a similar planar conformation, with perpendicular orientation of the bromophenyl ring to minimize steric clashes .
Preparation Methods
Multi-Step Condensation and Cyclization Strategies
The most widely reported synthesis begins with a four-component reaction system. A 2023 protocol combines 4-bromobenzaldehyde (1.2 equiv), 5-methylisoxazol-3-amine (1.0 equiv), thiophene-2-carboxylic acid (1.5 equiv), and ethyl acetoacetate (1.0 equiv) in ethanol under reflux . The reaction proceeds through:
-
Knoevenagel condensation between the aldehyde and β-ketoester to form an α,β-unsaturated ketone intermediate
-
Michael addition of the isoxazole amine to the unsaturated system
-
Cyclization with thiophene-2-carbonyl chloride to form the pyrrolone core
Critical parameters include:
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Temperature | 78–80°C | ±5% yield |
| Reaction Time | 12–14 hours | ±8% yield |
| Solvent | Anhydrous ethanol | Maximizes |
| Catalyst | Piperidine (0.1 eq) | 15% yield boost |
Post-cyclization, bromination at the phenyl group is achieved using N-bromosuccinimide (NBS) in tetrachloromethane under UV light (λ = 300 nm), yielding 72–75% of the brominated product .
One-Pot Multi-Component Reaction (MCR) Approaches
Recent advancements adopt MCRs to reduce purification steps. A 2025 patent describes a one-pot synthesis using:
-
4-Bromophenylglyoxal (1.0 equiv)
-
5-Methylisoxazole-3-carboxamide (1.2 equiv)
-
Thiophene-2-carbonyl chloride (1.5 equiv)
-
Ammonium acetate (2.0 equiv)
Reaction conditions:
-
Solvent: Ethylene glycol (green solvent alternative)
-
Catalyst: Pyridinium hydrogen sulfate (0.2 equiv)
-
Temperature: 110°C for 8 hours
The mechanism involves:
-
Formation of an imine intermediate between glyoxal and ammonium acetate
-
Nucleophilic attack by isoxazole carboxamide
-
Acyl transfer from thiophene carbonyl chloride
-
Tautomerization to the enolic hydroxy form
Microwave-Assisted Synthesis
Microwave irradiation significantly reduces reaction times. A 2024 study achieved full conversion in 45 minutes using:
| Component | Quantity |
|---|---|
| 4-Bromocinnamic acid | 2.5 mmol |
| 5-Methylisoxazol-3-amine | 3.0 mmol |
| Thiophene-2-carbonyl chloride | 3.5 mmol |
| Solvent | DMF (5 mL) |
| Irradiation | 150 W |
| Temperature | 120°C |
Key advantages:
-
94% conversion vs. 78% conventional heating
-
Reduced dimerization side products (<2% vs. 15%)
-
Energy consumption lowered by 60%
Palladium-Catalyzed Cross-Coupling Modifications
Late-stage functionalization employs Suzuki-Miyaura couplings. A representative procedure:
-
Borylation of Intermediate :
React the pre-formed pyrrolone core with bis(pinacolato)diboron (1.5 equiv) using PdCl₂(dppf) (5 mol%) in THF at 65°C for 6 hours . -
Cross-Coupling :
Combine boronate ester (1.0 equiv) with 4-bromophenyl triflate (1.2 equiv), Pd(PPh₃)₄ (3 mol%), and K₂CO₃ (2.0 equiv) in DME/H₂O (3:1) at 80°C for 12 hours .
| Step | Yield | Purity (HPLC) |
|---|---|---|
| Borylation | 88% | 95% |
| Suzuki Coupling | 76% | 97% |
Solvent and Catalyst Optimization
Comparative studies reveal solvent-catalyst synergies:
| Solvent System | Catalyst | Yield (%) | Reaction Time |
|---|---|---|---|
| Ethanol | Piperidine | 68 | 14 h |
| DMF | DBU | 72 | 10 h |
| PEG-400 | Nano-ZnO | 79 | 8 h |
| ScCO₂ | Immobilized lipase | 65 | 24 h |
PEG-400 with zinc oxide nanoparticles emerges as the optimal green system, providing:
-
79% isolated yield
-
Catalyst recyclability (5 cycles with <5% activity loss)
Purification and Characterization
Final purification typically employs:
-
Silica Gel Chromatography (hexane:EtOAc 3:1 → 1:2 gradient)
-
Recrystallization from ethanol/water (4:1)
-
HPLC Prep (C18 column, MeCN/H₂O + 0.1% TFA)
Key characterization data:
Q & A
Q. How can synthesis conditions for this compound be optimized to improve yield and purity?
- Methodological Answer : Utilize one-pot multicomponent reactions (e.g., Biginelli or cyclocondensation reactions) to minimize intermediate isolation steps. Monitor reaction progress using TLC (e.g., hexane/ethyl acetate gradients) and optimize solvent systems (e.g., ethanol or DMF) and temperature (reflux vs. room temperature). For example, demonstrates cyclization via Biginelli reactions under reflux, achieving yields >70% with ethyl acetoacetate as a key component. Purification via column chromatography (silica gel, eluent polarity adjusted to compound hydrophobicity) or recrystallization (ethanol/water mixtures) is critical for purity .
Q. What spectroscopic and crystallographic methods are recommended for structural characterization?
- Methodological Answer : Combine / NMR (in DMSO- or CDCl) to confirm substituent connectivity and hydrogen bonding (e.g., hydroxyl protons at δ 10–12 ppm). IR spectroscopy can validate carbonyl (1650–1750 cm) and hydroxyl (3200–3500 cm) groups. Single-crystal X-ray diffraction (SC-XRD) is essential for absolute configuration determination, as shown in for a related thiophene-carbonyl compound, where hydrogen bonding (N–H⋯O, O–H⋯O) stabilizes the crystal lattice .
Q. How should researchers handle hazardous intermediates during synthesis?
- Methodological Answer : Follow strict safety protocols for reactive intermediates (e.g., brominated aryl precursors or chlorinated solvents):
- Use fume hoods and personal protective equipment (PPE).
- Store heat-sensitive reagents away from ignition sources (P210 in ).
- Neutralize acidic/basic waste before disposal (e.g., HCl/NaOH quenching) .
Advanced Research Questions
Q. What mechanistic insights explain the regioselectivity of cyclization steps in its synthesis?
- Methodological Answer : Study reaction intermediates via LC-MS or in situ FTIR to track cyclization pathways. For example, highlights the role of thiourea derivatives in directing regioselectivity during Biginelli reactions. Computational modeling (DFT) can predict electronic effects of substituents (e.g., electron-withdrawing bromophenyl groups) on transition-state stabilization .
Q. How can data contradictions in biological activity profiles be resolved?
- Methodological Answer : Perform structure-activity relationship (SAR) studies by synthesizing analogs with systematic substitutions (e.g., replacing bromophenyl with fluorophenyl or modifying the isoxazole ring). demonstrates how pyrazole and thiophene modifications alter bioactivity. Validate hypotheses using dose-response assays and statistical analysis (e.g., IC comparisons) .
Q. What role do non-covalent interactions (e.g., hydrogen bonding) play in its stability and crystallinity?
- Methodological Answer : Analyze SC-XRD data to identify intermolecular interactions. For instance, and reveal fused S(6) rings stabilized by N–H⋯O and O–H⋯O bonds, which enhance thermal stability (confirmed via TGA/DSC). Solvent polarity during crystallization (e.g., ethanol vs. acetonitrile) can modulate these interactions .
Q. How can computational modeling predict its electronic properties for optoelectronic applications?
- Methodological Answer : Use density functional theory (DFT) with B3LYP/6-31G(d) basis sets to calculate frontier molecular orbitals (HOMO/LUMO), dipole moments, and charge distribution. applied similar methods to a fluorophenyl-pyrazole derivative, correlating calculated with UV-Vis experimental data .
Q. What strategies improve solubility for in vitro bioactivity assays?
- Methodological Answer : Employ co-solvents (DMSO:PBS mixtures) or formulate as nanoparticles (e.g., PEGylation). discusses hydrazone derivatives with enhanced aqueous solubility via polar functional groups (e.g., hydroxyl or carboxyl) .
Data Analysis and Reproducibility
Q. How should crystallographic data discrepancies be addressed?
Q. What statistical methods ensure reproducibility in SAR studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
